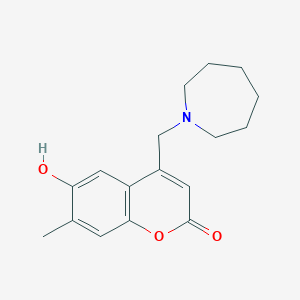

4-(azepan-1-ylmethyl)-6-hydroxy-7-methyl-2H-chromen-2-one

Descripción

4-(azepan-1-ylmethyl)-6-hydroxy-7-methyl-2H-chromen-2-one is a complex organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of an azepane ring, a hydroxy group, and a methyl group attached to the chromen-2-one core. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Propiedades

IUPAC Name |

4-(azepan-1-ylmethyl)-6-hydroxy-7-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-12-8-16-14(10-15(12)19)13(9-17(20)21-16)11-18-6-4-2-3-5-7-18/h8-10,19H,2-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHSZSQQVFUASK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ylmethyl)-6-hydroxy-7-methyl-2H-chromen-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form 4-hydroxy-7-methyl-2H-chromen-2-one.

Introduction of the Azepane Ring: The azepane ring can be introduced by reacting the chromen-2-one derivative with azepane-1-carboxaldehyde under reductive amination conditions using a reducing agent like sodium borohydride.

Hydroxylation: The hydroxyl group can be introduced through selective hydroxylation of the chromen-2-one core using reagents like hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods

Industrial production of 4-(azepan-1-ylmethyl)-6-hydroxy-7-methyl-2H-chromen-2-one may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Análisis De Reacciones Químicas

Types of Reactions

4-(azepan-1-ylmethyl)-6-hydroxy-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The chromen-2-one core can be reduced to form dihydro derivatives using reducing agents like lithium aluminum hydride.

Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Formation of 4-(azepan-1-ylmethyl)-6-oxo-7-methyl-2H-chromen-2-one.

Reduction: Formation of dihydro derivatives of the chromen-2-one core.

Substitution: Formation of various substituted chromen-2-one derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mecanismo De Acción

The mechanism of action of 4-(azepan-1-ylmethyl)-6-hydroxy-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the azepane ring play crucial roles in its binding to enzymes and receptors. The compound may inhibit enzyme activity by forming hydrogen bonds and hydrophobic interactions with the active site, leading to the modulation of biochemical pathways.

Comparación Con Compuestos Similares

4-(azepan-1-ylmethyl)-6-hydroxy-7-methyl-2H-chromen-2-one can be compared with other chromen-2-one derivatives, such as:

4-hydroxy-2-quinolones: Known for their antimicrobial and anticancer activities.

Isoquinoline derivatives: Studied for their antimalarial and anticancer properties.

Pyrazolo[3,4-b]pyridines: Investigated for their biomedical applications, including enzyme inhibition and anticancer effects.

The uniqueness of 4-(azepan-1-ylmethyl)-6-hydroxy-7-methyl-2H-chromen-2-one lies in the presence of the azepane ring, which imparts distinct chemical and biological properties compared to other chromen-2-one derivatives.

Actividad Biológica

4-(azepan-1-ylmethyl)-6-hydroxy-7-methyl-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties. The unique structure of this compound, characterized by the azepane ring and hydroxyl groups, plays a significant role in its interaction with biological targets.

Chemical Structure and Properties

The molecular formula for 4-(azepan-1-ylmethyl)-6-hydroxy-7-methyl-2H-chromen-2-one is C17H21NO3, with a molecular weight of 287.35 g/mol. Its structure includes:

- Azepane Ring : A seven-membered saturated nitrogen-containing ring.

- Hydroxy Group : Contributes to its potential biological activity.

- Methyl Group : Enhances lipophilicity and may affect the compound's interaction with biological membranes.

The biological activity of 4-(azepan-1-ylmethyl)-6-hydroxy-7-methyl-2H-chromen-2-one is primarily attributed to its ability to interact with various enzymes and receptors. The hydroxyl group facilitates hydrogen bonding, while the azepane ring provides hydrophobic interactions, enhancing binding affinity to target sites.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor, particularly against acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function.

Anticancer Properties

Studies have shown that chromen-2-one derivatives exhibit significant anticancer activities. For instance, compounds similar to 4-(azepan-1-ylmethyl)-6-hydroxy-7-methyl-2H-chromen-2-one have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Breast Cancer | 30 | Apoptosis induction | |

| Myocardial Cells | N/A | Cardioprotective effects |

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in conditions like arthritis and asthma.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of a related chromen derivative on breast cancer cells using the MTT assay. The results indicated a significant reduction in cell proliferation at concentrations as low as 30 µg/mL, highlighting the potential of these compounds in cancer therapy .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of chromen derivatives against oxidative stress-induced neuronal damage. The results showed that these compounds could mitigate oxidative damage and improve neuronal survival rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.